molecular formula C11H18O4 B1409522 Tert-butyl 2-acetyl-4-oxopentanoate CAS No. 318511-70-5

Tert-butyl 2-acetyl-4-oxopentanoate

Cat. No.: B1409522
CAS No.: 318511-70-5
M. Wt: 214.26 g/mol
InChI Key: CHAMKNSLGLXNAG-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetyl-4-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetyl group, and a 4-oxopentanoate moiety

Scientific Research Applications

Tert-butyl 2-acetyl-4-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetyl-4-oxopentanoate typically involves the esterification of 2-acetyl-4-oxopentanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetyl-4-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids and tert-butyl alcohol.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetyl-4-oxopentanoate involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate for esterases, leading to its hydrolysis into the corresponding carboxylic acid and alcohol. The acetyl group can also participate in acylation reactions, modifying proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: Similar in structure but lacks the 4-oxopentanoate moiety.

    Ethyl 2-acetyl-4-oxopentanoate: Similar but with an ethyl group instead of a tert-butyl group.

    Methyl 2-acetyl-4-oxopentanoate: Similar but with a methyl group instead of a tert-butyl group.

Uniqueness

Tert-butyl 2-acetyl-4-oxopentanoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric interactions in chemical reactions. This makes it a valuable compound for studying steric effects and for use in applications where such properties are advantageous.

Properties

IUPAC Name

tert-butyl 2-acetyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-7(12)6-9(8(2)13)10(14)15-11(3,4)5/h9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAMKNSLGLXNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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